PG106

GPCR pharmacology melanocortin receptor selectivity obesity research

PG-106 is a validated, highly selective hMC3R antagonist (IC50=210 nM) with a >47-fold window over hMC4R and no activity at hMC5R (EC50=9900 nM) up to 10 µM. Its βAla6/D-Nal(2')7 scaffold ensures MC4R-sparing pharmacology, critical for avoiding hyperphagia confounding. Choose PG-106 for unambiguous hMC3R pathway dissection in metabolic regulation, GLP-1 sensitization studies, and as a selectivity control in cAMP assays.

Molecular Formula C51H69N13O9
Molecular Weight 1008.2 g/mol
Cat. No. B612409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG106
Molecular FormulaC51H69N13O9
Molecular Weight1008.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H69N13O9/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57)/t37-,38?,39-,40+,41-,42-/m0/s1
InChIKeyZFZDDBJAFMOQSH-JHMPFZGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-... - Technical Baseline for Procurement Evaluation


The compound designated by the IUPAC name (3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide, and commonly known as PG-106 [1], is a synthetic cyclic peptidomimetic antagonist of the human melanocortin 3 receptor (hMC3R) [2]. It is distinguished by a macrocyclic lactam bridge (Asp2-Lys7) and a sequence incorporating unnatural amino acids including D-Nal(2') and a βAla residue [1]. The compound is available as a trifluoroacetate salt with a molecular formula of C51H69N13O9 and a CAS Registry Number of 944111-22-2 .

Procurement Risk Alert: Why PG-106 (CAS 944111-22-2) Cannot Be Interchanged with Other Melanocortin Antagonists


Generic substitution with other melanocortin receptor antagonists—particularly the widely used tool compound SHU-9119—is not scientifically valid due to fundamental differences in receptor subtype selectivity profiles. While SHU-9119 acts as a potent antagonist at both hMC3R (IC50 = 0.23 nM) and hMC4R (IC50 = 0.06 nM) with partial agonist activity at hMC5R , PG-106 exhibits a >47-fold selectivity window for hMC3R (IC50 = 210 nM) over hMC4R (EC50 = 9900 nM), with no detectable functional activity at hMC5R at concentrations up to 10 µM [1]. This orthogonal selectivity profile is the direct result of a specific structural modification—replacement of His6 with a βAla residue and incorporation of D-Nal(2') at position 7—which cannot be replicated by alternative compounds [2]. Use of non-selective antagonists introduces confounding hMC4R-mediated effects on feeding behavior and energy homeostasis, compromising experimental interpretation in studies where MC3R-specific pharmacology is required [3].

Quantitative Evidence for PG-106: Comparator-Based Differentiation vs. SHU9119, AgRP, and In-Class Antagonists


hMC3R vs. hMC4R Functional Selectivity: PG-106 vs. SHU9119 vs. AgRP

PG-106 demonstrates a unique selectivity profile among melanocortin antagonists: it is a selective hMC3R antagonist (IC50 = 210 nM) with negligible activity at hMC4R (EC50 = 9900 nM) and no functional activity at hMC5R up to 10 µM [1]. In contrast, the comparator SHU9119 is a potent dual hMC3R/hMC4R antagonist (IC50 values of 0.23 nM and 0.06 nM, respectively) with partial MC5R agonist activity . The endogenous antagonist Agouti-related protein (AgRP) is also a dual hMC3R/hMC4R inverse agonist and promotes receptor endocytosis [2]. The calculated hMC4R/hMC3R selectivity ratio for PG-106 is >47 (9900 nM / 210 nM), whereas for SHU9119 this ratio is 0.26 (0.06 nM / 0.23 nM), indicating opposite selectivity profiles. For procurement requiring MC3R-specific pharmacological interrogation without MC4R confounding, PG-106 is the only commercially available tool compound with this orthogonal selectivity [1].

GPCR pharmacology melanocortin receptor selectivity obesity research cAMP functional assay

Structural Determinants of Selectivity: βAla6 Substitution and D-Nal(2')7 Incorporation

The selective antagonism of PG-106 arises from two key structural modifications relative to the SHU9119 scaffold. First, replacement of His6 with a βAla residue (a flexible, achiral β-amino acid) eliminates hMC4R antagonist potency while preserving hMC3R binding [1]. Second, incorporation of the bulky aromatic D-Nal(2') (D-2-naphthylalanine) at position 7 further enhances hMC3R selectivity and abolishes residual hMC5R activity . The parent compound SHU9119 (Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2) has a 23-membered lactam ring with His6 and D-Nal(2')7 [2]. PG-106 (Ac-Nle-c[Asp-βAla-DNal(2')-Arg-Trp-Lys]-NH2) substitutes βAla for His6, expanding the ring to a 24-membered hexazacyclotetracosane core [1]. This structural difference—the presence of βAla6 rather than His6—is the sole determinant of the >47-fold functional selectivity shift [1].

peptidomimetic design structure-activity relationship constrained amino acids lactam-bridged macrocycle

In Vivo Relevance: MC3R Antagonism Sensitizes to Anorectic Agents

Recent preclinical studies demonstrate that pharmacological inhibition or genetic deletion of MC3R enhances the anorectic response to GLP-1 receptor agonists, peptide YY3-36, cholecystokinin, and leptin [1]. In Mc3r-/- mice, subthreshold doses of liraglutide produced significant reductions in food intake and body weight compared to wild-type controls [1]. While PG-106 itself has not been evaluated in published in vivo feeding studies, its established role as a selective hMC3R antagonist [2] makes it a validated tool for probing the mechanism identified in these genetic and pharmacological studies. In contrast, SHU9119 administration in vivo produces complex, biphasic effects on feeding due to its concurrent MC4R antagonism, which independently stimulates food intake and confounds interpretation [3].

in vivo pharmacology obesity therapeutics GLP-1 synergy food intake regulation

Validated Application Scenarios for PG-106: Where Its Differentiated Profile Drives Scientific Value


Deconvoluting MC3R-Specific vs. MC4R-Mediated Effects in Feeding and Energy Homeostasis Studies

Investigators seeking to isolate the role of MC3R in metabolic regulation—particularly its function as a presynaptic negative regulator of GABA release from AgRP neurons [1]—require a selective antagonist that does not simultaneously block MC4R. PG-106's >47-fold functional selectivity for hMC3R over hMC4R [2] enables pharmacological dissection of MC3R-specific contributions to feeding behavior, anorectic agent sensitization, and body weight regulation without the confounding hyperphagia induced by MC4R antagonism [3].

Structure-Activity Relationship (SAR) Studies for Melanocortin Receptor Subtype Selectivity

The PG-106 scaffold (Ac-Nle-c[Asp-βAla-DNal(2')-Arg-Trp-Lys]-NH2) serves as a critical reference compound for medicinal chemistry efforts aimed at developing selective hMC3R ligands [1]. Its defined structural modifications—βAla6 substitution and D-Nal(2')7 incorporation—provide a template for rational design of next-generation MC3R-selective probes. Procurement of authenticated PG-106 allows direct comparative evaluation of novel analogs in competitive binding and cAMP functional assays using the same cellular systems reported in the primary literature [1].

Investigating MC3R as a Therapeutic Target for Enhancing GLP-1 Agonist Efficacy

Preclinical evidence demonstrates that MC3R inhibition sensitizes the anorectic response to GLP-1 receptor agonists such as liraglutide and semaglutide [4]. PG-106 provides a validated pharmacological tool to interrogate this mechanism in cellular and ex vivo systems prior to in vivo studies. Its hMC4R-sparing profile [2] is essential for these experiments, as MC4R antagonism independently stimulates food intake and would mask the beneficial sensitization effect [3].

Reference Antagonist for MC3R Functional Assay Validation and Receptor Binding Studies

For laboratories establishing or validating cAMP accumulation assays using HEK293 cells expressing recombinant hMC3R, PG-106 provides a defined reference antagonist with published IC50 values (210 nM) under standardized assay conditions [2]. Its lack of activity at hMC4R and hMC5R at concentrations up to 10 µM [2] makes it an ideal negative control for confirming assay specificity when evaluating compounds with unknown melanocortin receptor activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PG106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.